2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid
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Overview
Description
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol It is characterized by a spirocyclic structure, which includes a dioxaspiro moiety fused to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid group. One common method involves the reaction of a suitable diol with an acylating agent under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with a halogenated acetic acid derivative to introduce the acetic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}butanoic acid: Similar structure but with a butanoic acid group.
Uniqueness
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of the acetic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c12-10(13)7-9-1-2-11(8-15-9)3-5-14-6-4-11/h9H,1-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSFVFCLQZFQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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